molecular formula C8H12N2OS B1451995 4-(1,3-Thiazol-2-yloxy)piperidine CAS No. 1185540-87-7

4-(1,3-Thiazol-2-yloxy)piperidine

Cat. No. B1451995
CAS RN: 1185540-87-7
M. Wt: 184.26 g/mol
InChI Key: BDBBNNZJWXAIJU-UHFFFAOYSA-N
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Description

4-(1,3-Thiazol-2-yloxy)piperidine is a compound with the molecular formula C8H12N2OS and a molecular weight of 184.26 g/mol . It is also known by its IUPAC name, 4-(1,3-thiazol-2-yloxy)piperidine .


Synthesis Analysis

There are numerous methods for the synthesis of piperidine derivatives, which are among the most important synthetic fragments for designing drugs . These methods include intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular structure of 4-(1,3-Thiazol-2-yloxy)piperidine is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Physical And Chemical Properties Analysis

4-(1,3-Thiazol-2-yloxy)piperidine has a molecular weight of 184.26 g/mol . The physical form of the compound can vary, with some sources reporting it as an oil and others as a powder .

Scientific Research Applications

Synthesis and Transformation of 1,3-Azoles

A study by Abdurakhmanova et al. (2018) discusses the synthesis methods of 4-phosphorylated 1,3-azoles, including thiazoles, and their chemical and biological properties. These compounds, including thiazole derivatives, are known for their wide range of natural molecules and synthetic drugs. Synthetic derivatives exhibit diverse activities such as insectoacaricidal, anti-blastic, sugar-lowering, and neurodegenerative activities (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

Biological Applications of Piperidine Derivatives

Piperidine, a core component of the molecule , is a versatile heterocycle in drug design, found in drugs with a range of therapeutic uses from antipsychotic to anticancer activities. A review by Rathi et al. (2016) covers the therapeutic uses of piperazine derivatives, which share structural similarities with piperidine, indicating the potential of these scaffolds in drug discovery (Rathi, Syed, Shin, & Patel, 2016).

Thiazole Derivatives in Drug Development

Thiazole derivatives, closely related to the "4-(1,3-Thiazol-2-yloxy)piperidine" structure, are highlighted for their biological activities. Sharma et al. (2019) reviewed the therapeutic applications of thiazole compounds, emphasizing their antiviral, anticancer, antibacterial, and anti-inflammatory properties. This underscores the potential of thiazole and its derivatives in developing new therapeutic agents (Sharma, Bansal, Sharma, Pathak, & Sharma, 2019).

Anticancer Activity of Quinazoline Derivatives

Moorthy et al. (2023) provided a comprehensive review on the anti-colorectal cancer efficacy of quinazoline compounds, indicating the role of similar heterocyclic compounds, including thiazoles and piperidine derivatives, in modulating the expression of genes and proteins involved in cancer progression. This highlights the relevance of exploring "4-(1,3-Thiazol-2-yloxy)piperidine" derivatives for anticancer applications (Moorthy, Singh, Chandraker, & Karthikeyan, 2023).

Future Directions

Piperidines, including 4-(1,3-Thiazol-2-yloxy)piperidine, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-piperidin-4-yloxy-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-3-9-4-2-7(1)11-8-10-5-6-12-8/h5-7,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBBNNZJWXAIJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Thiazol-2-yloxy)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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